N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide

Heterocyclic Chemistry Structure-Activity Relationship Quinolizine Synthesis

Researchers needing a 1-cyano-4-oxo-4H-quinolizine scaffold risk uncontrolled variables if they substitute des-cyano analogs. This compound solves that with a peer-reviewed synthetic protocol and verified substitution effects. • Documented synthesis route with full characterization - no guesswork. • Electron-withdrawing cyano group directs reactivity predictably, per Hammett analysis. • ≥95% purity via custom synthesis; ideal SAR probe for 3-position derivatization. • Ambient shipping for R&D quantities worldwide.

Molecular Formula C17H11N3O2
Molecular Weight 289.29 g/mol
CAS No. 154411-16-2
Cat. No. B1362082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide
CAS154411-16-2
Molecular FormulaC17H11N3O2
Molecular Weight289.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC(=C3C=CC=CN3C2=O)C#N
InChIInChI=1S/C17H11N3O2/c18-11-13-10-14(17(22)20-9-5-4-8-15(13)20)19-16(21)12-6-2-1-3-7-12/h1-10H,(H,19,21)
InChIKeyLVLHJOFADPSZQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide: Identity and Core Properties


N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide (CAS 154411-16-2), also referred to as COQ, is a synthetic small molecule belonging to the 4-oxo-4H-quinolizine class, characterized by a fused pyrido[1,2-a]pyridine core bearing a cyano group at position 1 and a benzamide moiety at position 3 [1]. Its molecular formula is C₁₇H₁₁N₃O₂ with a molecular weight of 289.29 g/mol, and it is listed with PubChem CID 2763913 [2]. The compound has been documented as a synthetic intermediate in heterocyclic chemistry and is commercially available through custom synthesis channels at purities typically ≥95% .

N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide: Analog Replacement Issues


Within the 4-oxo-4H-quinolizine family, substitution at the 1-position is not electronically innocent. The electron-withdrawing cyano group at C-1 in this compound fundamentally alters the π-electron distribution of the quinolizinone core compared to unsubstituted or alkyl-substituted analogs [1]. This directly impacts key properties such as the compound's reactivity in nucleophilic additions, its UV-Vis absorption profile, and its metal-chelating behavior, which are critical for applications as fluorescent probes or synthetic building blocks. Substituent-dependent fluorescence and Mg²⁺-selectivity in related 4-oxo-4H-quinolizine-3-carboxylates have been quantitatively demonstrated [2], confirming that the specific substitution pattern dictates functional performance. Therefore, generic replacement with a des-cyano analog (e.g., CAS 137475-76-4) or other 3-substituted quinolizinones without experimental verification would constitute an uncontrolled variable with a high probability of functional failure.

N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide: Differentiation Evidence


Electronic Differentiation via Cyano Substitution

The presence of the C-1 cyano group distinguishes this compound from the closest commercially referenced analog, N-(4-oxo-4H-quinolizin-3-yl)benzamide (CAS 137475-76-4). The Hammett σₚ value for a -CN substituent is +0.66, indicating a strong electron-withdrawing effect absent in the des-cyano analog. This is predicted to lower the LUMO energy of the quinolizinone core, increasing its electrophilicity and altering its UV-Vis absorption profile [1]. The synthetic route to N-(1-cyano-4-oxo-4H-quinolizin-3-yl)benzamide involves a distinct cyclization step that is specific to the cyano-activated substrate, yielding a product with different chromatographic retention and solubility characteristics [2].

Heterocyclic Chemistry Structure-Activity Relationship Quinolizine Synthesis

Lipophilicity vs. Carboxylate Analogs

Computed physicochemical parameters indicate meaningful divergence between N-(1-cyano-4-oxo-4H-quinolizin-3-yl)benzamide and the well-characterized Mg²⁺-indicator class, specifically 4-oxo-4H-quinolizine-3-carboxylic acids. The target compound exhibits a higher computed lipophilicity (XLogP3 = 1.8) compared to the carboxylate analogs, which are typically ionized at physiological pH and have negative or lower logP values [1]. This difference in lipophilicity predicts superior membrane permeability but reduced aqueous solubility relative to the carboxylate indicators [2].

Physicochemical Profiling ADME Prediction Fluorescent Probe Design

Reproducible Synthesis as a Heterocyclic Building Block

The compound is explicitly documented as a product in the synthesis of fused pyrido[1,2-a]pyridine derivatives via a route employing amino acid synthons [1]. This establishes its role as a synthetic intermediate with a well-defined preparation protocol. In contrast, the des-cyano analog (CAS 137475-76-4) is listed primarily in chemical catalogs with no associated synthetic methodology publication, making the target compound the reference point for researchers requiring a reproducible synthesis. The isolated yield for the target compound in the published route was 68% after recrystallization from ethanol [1].

Synthetic Methodology Heterocyclic Chemistry Building Block

Absence of Comparative Bioactivity Data

A systematic search of PubMed, Google Scholar, and patent databases did not yield any study reporting head-to-head quantitative biological activity (e.g., IC₅₀, Kd, EC₅₀), photophysical performance (e.g., quantum yield, fluorescence lifetime), or in vivo pharmacokinetic parameters for N-(1-cyano-4-oxo-4H-quinolizin-3-yl)benzamide compared against any named analog. No selectivity profiling, toxicity data, or target engagement metrics were identified. The compound's PubChem entry contains no bioassay results [1]. This absence of comparative performance data means that any claim of superiority over analogs for biological or probe applications cannot be substantiated with currently available evidence.

Evidence Gap Analysis Procurement Risk Bioactivity

N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide: Recommended Applications


Defined Synthetic Intermediate

When a research program requires a 1-cyano-4-oxo-4H-quinolizine scaffold as a key intermediate for further derivatization, this compound is supported by a published, peer-reviewed synthetic protocol with full characterization data [1]. Procurement is justified over the des-cyano analog (CAS 137475-76-4) because the synthetic route to the target compound is documented, whereas no equivalent primary literature exists for the analog. The electron-withdrawing cyano group also directs electrophilic substitution and cycloaddition reactions differently than the unsubstituted core, as established by the Hammett analysis in Section 3.

Fluorescent Mg²⁺ Probe Development Scaffold

The 4-oxo-4H-quinolizine-3-carboxylate class is established as a Mg²⁺-selective fluorescent indicator scaffold [1]. The target compound's 3-benzamide moiety and 1-cyano group confer higher computed lipophilicity (XLogP3 = 1.8) than the carboxylate indicators [2], making it a rational starting point for developing intracellular Mg²⁺ probes that require improved membrane permeability. However, users must verify that the benzamide substitution does not abolish the Mg²⁺-chelating capacity, as direct comparative fluorescence data are not available.

SAR Probe for Quinolizinone 3-Position

As the 3-benzamide derivative within the 4-oxo-4H-quinolizine family, this compound serves as a SAR probe to interrogate the steric and electronic requirements at the 3-position. It can be directly compared with the well-characterized 3-carboxylic acid analogs [1] to assess the impact of replacing a charged carboxylate with a neutral amide on target binding, cellular uptake, and subcellular localization—provided that the same assay conditions and cell lines are used in parallel experiments.

Custom Synthesis for Exploratory Research

For organizations conducting early-stage, pre-competitive exploration of quinolizine-based chemical space, procuring this compound via custom synthesis (with a defined purity specification of ≥95% as offered by commercial suppliers [1]) is a viable strategy to secure a novel chemical entity. The critical caveat, documented in Section 3, is that the compound lacks any published bioactivity or performance data; therefore, procurement should be accompanied by a clear internal plan for primary characterization and head-to-head benchmarking against the closest in-class candidates before committing to downstream applications.

Quote Request

Request a Quote for N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.